N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine
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Overview
Description
N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various trifluoromethylated compounds.
Industrial Production Methods
Industrial production of N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-5-(trifluoromethyl)piperazine-1-carboxylate
- N-tert-butyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Uniqueness
N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine is unique due to its specific structural features, such as the presence of both a tert-butyl group and a trifluoromethyl group on the pyridine ring.
Properties
IUPAC Name |
N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-9(2,3)15-8-4-7(5-14-6-8)10(11,12)13/h4-6,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLKSZQHYPJZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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